2-chloro-1-[5-(3-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-9-15(20)19-13(10-3-1-4-11(17)7-10)8-12(18-19)14-5-2-6-21-14/h1-7,13H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTNWEXNIGGOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C(=O)CCl)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-[5-(3-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a complex organic compound characterized by its unique molecular structure and diverse biological activities. With a molecular formula of and a molecular weight of 323.17 g/mol, it features a pyrazole ring along with chlorophenyl and furan substituents, contributing to its pharmacological potential.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Case Study: Antibacterial Activity
A study highlighted the antibacterial properties of pyrazole derivatives, including those related to this compound. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:
| Compound | MIC against S. aureus (µM) | MIC against E. coli (µM) |
|---|---|---|
| Compound A | 20–40 | 40–70 |
| Compound B | 30–50 | 50–80 |
These results indicate that while some derivatives show promising activity, they are generally less potent than established antibiotics like ceftriaxone.
Antitubercular Activity
In addition to antibacterial properties, certain studies have reported antitubercular activity for related compounds. The ability to inhibit the growth of Mycobacterium tuberculosis could position these compounds as potential candidates in tuberculosis treatment protocols.
The biological activity of this compound is believed to be linked to its structural features. The pyrazole ring is known for its ability to interact with various biological targets, potentially leading to inhibition of key enzymes or receptors involved in disease processes.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions. The evaluation of its biological activity often includes in vitro assays to assess its efficacy against specific bacterial strains.
Example Synthesis Route
A typical synthesis route may include:
- Formation of the pyrazole ring.
- Introduction of the furan and chlorophenyl groups.
- Final chlorination and purification steps.
Comparative Studies
Comparative studies with other pyrazole derivatives have shown that modifications in substituents can significantly affect biological activity. For instance, variations in the chlorophenyl group can lead to enhanced antibacterial properties.
Scientific Research Applications
Pharmacological Applications
1. Antibacterial Activity
Research indicates that compounds with pyrazole scaffolds exhibit notable antibacterial properties. For instance, derivatives of pyrazoles have been synthesized and evaluated for their effectiveness against various bacterial strains, including multi-drug resistant organisms. In a study, several pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth and demonstrating a mechanism of action that disrupts bacterial cell wall synthesis .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Pyrazoles are recognized for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. A recent study highlighted that certain pyrazole derivatives exhibited higher anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium . This suggests potential applications in treating inflammatory diseases.
3. Anticancer Potential
Emerging research suggests that pyrazole derivatives can induce apoptosis in cancer cells. The incorporation of furan and chlorophenyl groups enhances the biological activity of these compounds. In vitro studies have demonstrated that such derivatives can inhibit cancer cell proliferation through various pathways, including the modulation of apoptotic signaling .
Agricultural Applications
1. Pesticidal Activity
The structural characteristics of 2-chloro-1-[5-(3-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one suggest its potential as a pesticide. Research into related compounds has shown efficacy against pests and pathogens affecting crops. The furan ring is particularly noted for its ability to disrupt pest metabolism, making such compounds valuable in agricultural formulations .
Material Science Applications
1. Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used in the synthesis of novel materials with specific functionalities. For instance, it can serve as a precursor for creating polymers or coatings with enhanced thermal stability and chemical resistance due to the presence of halogen atoms and heterocyclic rings .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetyl group (-COCH₂Cl) in the compound is highly reactive toward nucleophilic substitution. This reactivity enables the formation of derivatives through displacement of the chlorine atom.
Example Reaction
Reaction with hydrazine hydrate under reflux conditions yields hydrazide derivatives:
Conditions : Ethanol solvent, reflux for 8–12 hours .
Applications :
-
Derivatives synthesized via this route demonstrate enhanced antimicrobial activity .
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Substitution with amines or thiols broadens the compound’s utility in medicinal chemistry.
Cyclization Reactions
The pyrazole and furan rings participate in cyclization reactions to form complex heterocyclic systems.
Key Pathway
In the presence of bromine or iodine, the furan ring undergoes electrophilic substitution, followed by intramolecular cyclization:
Conditions : Bromine in dichloromethane at 0°C, followed by triethylamine .
Outcome :
-
Spirocyclic compounds with fused pyran-pyrimidine systems have been synthesized .
-
Structural confirmation via H NMR and HRMS highlights regioselectivity in cyclization .
Cross-Coupling Reactions
The chlorophenyl group facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.
Example
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄:
Conditions : DMF solvent, K₂CO₃ base, 80°C for 24 hours.
Applications :
-
Used to introduce diverse aryl groups for structure-activity relationship (SAR) studies.
Ring-Opening Reactions
The furan ring is susceptible to ring-opening under acidic or oxidative conditions.
Acid-Catalyzed Hydrolysis
In concentrated HCl, the furan ring undergoes hydrolysis to form a diketone:
Conditions : Reflux in HCl (12 N) for 6 hours.
Outcome :
-
The diketone intermediate serves as a precursor for further functionalization.
Comparative Reactivity of Derivatives
The reactivity of this compound varies with substituents. Below is a comparison with structurally related pyrazolines:
Mechanistic Insights
-
Nucleophilic Substitution : Proceeds via an S2 mechanism, with the ethanone’s carbonyl group stabilizing the transition state.
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Cyclization : Electrophilic bromination at the furan’s α-position initiates spirocycle formation, followed by O-nucleophilic attack .
This compound’s versatility in nucleophilic, cyclization, and cross-coupling reactions underscores its value in synthesizing bioactive molecules and functional materials. Experimental data emphasize the importance of optimizing reaction conditions to maximize yields and selectivity .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Pyrazoline derivatives are structurally diverse, with variations in aryl/heteroaryl substituents and side chains influencing their properties. Key examples include:
Key Observations :
- Electron-Withdrawing Groups : Nitro (C₁₇H₁₃ClN₃O₃) and chloro substituents enhance stability and may improve binding to biological targets .
- Heterocyclic Substituents : Furan and thiophene rings (e.g., C₁₆H₁₃Cl₂N₂O₂, C₂₃H₂₈ClN₃O₃S) contribute to π-π interactions in enzyme inhibition .
- Melting Points : Methanesulfonylphenyl derivatives (212–213°C) exhibit higher thermal stability than methoxyphenyl analogs (145–148°C), likely due to stronger intermolecular forces .
Activity Trends :
- Chlorophenyl and nitro groups enhance electron-deficient character, improving interactions with enzymes like EGFR .
- Bulky substituents (e.g., methanesulfonyl) may reduce bioavailability but increase target specificity .
Notes
Structural Characterization : SHELX software (e.g., SHELXL, SHELXS) is widely used for crystallographic refinement of pyrazoline derivatives .
Commercial Availability : Analogous compounds (e.g., 2-chloro-1-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one) are supplied by CymitQuimica for research purposes .
Research Gaps : The target compound’s biological activity remains unstudied; further in vitro assays are recommended.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing this compound?
- Synthesis : Use a cyclocondensation reaction between a substituted hydrazine and a β-diketone precursor. For example, analogous pyrazoline derivatives are synthesized via [3+2] cycloaddition under reflux conditions with ethanol as a solvent and catalytic acetic acid .
- Characterization :
-
X-ray crystallography : Employ SHELXL for refinement and ORTEP for visualization. Key metrics include R-factor (<0.05), wR-factor (<0.15), and data-to-parameter ratio (>15:1) .
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Spectroscopy : Confirm the dihydropyrazole ring via IR (N–H stretch ~3200 cm⁻¹) and ¹³C NMR (pyrazole C–N signals at ~150–160 ppm) .
Example Crystallographic Data Values R-factor 0.038 wR-factor 0.106 Data-to-parameter ratio 20.2:1 Temperature (K) 100 Source: Analogous pyrazoline structures
Q. How can researchers optimize reaction yields for pyrazoline derivatives like this compound?
- Key parameters :
- Temperature : Maintain 70–80°C to balance reaction kinetics and side-product formation .
- Catalyst : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of chlorophenyl and furyl substituents .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for dihydropyrazole derivatives?
- Issue : Discrepancies in bond lengths/angles due to disorder or twinning.
- Solutions :
- Refinement : Apply SHELXL’s TWIN and BASF commands to model twinning .
- Validation : Cross-check with Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) that distort geometry .
Q. How can computational modeling predict the biological activity of this compound?
- Methods :
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Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2), a common pyrazoline target. Validate with MD simulations (GROMACS) to assess stability .
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QSAR : Correlate substituent electronegativity (e.g., 3-chlorophenyl vs. 4-fluorophenyl) with anti-inflammatory activity using Gaussian-based DFT calculations .
Computational Parameters Settings Force field CHARMM36 Grid box size (ų) 20×20×20 Docking exhaustiveness 100 Source: Protocols from
Q. What advanced spectroscopic techniques address ambiguities in tautomeric forms?
- Challenge : Distinguishing between keto-enol tautomers in solution.
- Approach :
- VT-NMR : Conduct variable-temperature ¹H NMR (300–400 K) to observe shifts in NH and carbonyl protons .
- Solid-state NMR : Compare with X-ray data to confirm the dominant tautomer in the crystal lattice .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity results in analogous compounds?
- Example : A 3,4,5-trimethoxyphenyl analog showed high COX-2 inhibition in vitro but low efficacy in vivo.
- Analysis :
- Solubility : Use HPLC to measure logP; trimethoxy groups increase hydrophobicity, reducing bioavailability .
- Metabolism : Perform LC-MS to identify phase-I metabolites (e.g., demethylation) that deactivate the compound .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
